1-bromo-4-(2-fluoroethyl)benzene
Description
1-Bromo-4-(2-fluoroethyl)benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position and a 2-fluoroethyl (-CH₂CH₂F) group at the 4-position of the benzene ring. The fluorine atom introduces electronegativity, while the ethyl chain provides moderate steric bulk. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryls or fluorinated pharmaceuticals. Its reactivity is influenced by the electron-withdrawing bromine and the polar C-F bond, which modulate electronic and steric effects .
Properties
IUPAC Name |
1-bromo-4-(2-fluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFMHMBKVUPPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCF)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-fluoroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to yield hydrocarbons.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar solvents like ethanol or water.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: 4-(2-fluoroethyl)phenol, 4-(2-fluoroethyl)benzonitrile.
Oxidation: 4-(2-fluoroethyl)benzaldehyde, 4-(2-fluoroethyl)benzoic acid.
Reduction: 4-(2-fluoroethyl)toluene.
Scientific Research Applications
1-Bromo-4-(2-fluoroethyl)benzene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly in the synthesis of fluorinated aromatic compounds which often exhibit enhanced biological activity.
Material Science: It is utilized in the preparation of advanced materials such as liquid crystals and polymers with specific electronic properties.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-bromo-4-(2-fluoroethyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluoroethyl groups allows it to participate in specific binding interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to changes in cellular processes. The compound’s effects are often mediated through pathways involving halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Alkyl Chain Variants
1-Bromo-4-(2-Fluoropropyl)Benzene (F5)
- Structure : Features a longer fluorinated chain (-CH₂CH₂CH₂F) compared to the target compound.
- Spectroscopy : The ¹H and ¹³C NMR spectra () show distinct shifts due to the extended alkyl chain. For instance, the terminal -CH₂F protons resonate at δ ~4.4–4.6 ppm, slightly downfield compared to the -CH₂F in the ethyl analog.
1-Bromo-4-(2,2,2-Trifluoroethyl)Benzene
- Structure : Substituted with a -CH₂CF₃ group, introducing three fluorine atoms.
- Electronic Effects : The trifluoroethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the bromine for nucleophilic substitutions.
- Market Trends : Predicted to grow in demand (CAGR ~5.8% by 2025) due to applications in agrochemicals and pharmaceuticals .
1-Bromo-4-(1-Fluorovinyl)Benzene (10b)
- Structure : Contains a vinyl fluoride (-CH=CHF) group.
- Synthesized via dehydrohalogenation of 1-bromo-4-(2-bromo-1-fluoroethyl)benzene (70% yield, ).
Heteroaromatic and Halogenated Derivatives
1-Bromo-4-(3-Thienyl)Benzene (6)
- Structure : Replaces the fluoroethyl group with a thiophene ring.
- Reactivity : Prepared via Suzuki-Miyaura coupling (73% yield, ). The thienyl group enables π-π interactions, facilitating charge transfer in materials science applications. Iodination at the thiophene’s 2-position (98% yield, ) further enhances its utility in functionalized polymers.
1-Bromo-4-(2-Chloro-2-Methylpropyl)Benzene (3e)
Fluorinated Aryl Ethers and Sulfonates
1-Bromo-4-(Difluoromethoxy)Benzene
- Structure : Contains a -OCF₂H group.
- Applications : Widely used in Pd-catalyzed arylations with heteroarenes (72–93% yields, ). The difluoromethoxy group enhances metabolic stability in drug candidates, contributing to its ≥98% purity and industrial demand ().
- Physical Properties : Boiling point ~185°C, refractive index 1.492, and vapor pressure 0.4 mmHg at 25°C ().
1-Bromo-4-(Trifluoromethoxy)Benzene
Biological Activity
1-Bromo-4-(2-fluoroethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including toxicity, genotoxicity, and its role as a chemical intermediate in various applications.
Chemical Structure and Properties
This compound is a member of the bromobenzene family, characterized by the presence of both bromine and fluorine substituents on the benzene ring. Its molecular formula is , with a molecular weight of approximately 215.05 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrF |
| Molecular Weight | 215.05 g/mol |
| Chemical Structure | Structure |
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies, the compound demonstrated a median lethal dose (LD50) of approximately 2,700 mg/kg in rats when administered via gavage. Observed symptoms at lethal doses included tremors, limpness, and significant weight loss .
Table 1: Toxicity Data Summary
| Study Type | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Oral (Gavage) | 2,700 | Tremors, limpness, weight loss |
| Inhalation | 18,000 | Loss of righting reflex, lethargy, tremors |
Genotoxicity
Genotoxicity studies indicated that this compound may pose risks for DNA damage. In various assays, including the Ames test and micronucleus test, preliminary findings suggested potential mutagenic effects; however, further detailed studies are required to establish a definitive link .
Applications in Research and Industry
This compound is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in organic synthesis processes, such as the preparation of Grignard reagents and other fluorinated compounds.
Case Studies and Research Findings
Recent research has explored the use of halogenated compounds like this compound in medicinal chemistry. For example, it has been investigated for its potential as an anti-cancer agent due to its ability to modify biological pathways involved in cell proliferation and apoptosis.
Case Study: Antitumor Activity
A study focused on the modification of histone methylation pathways indicated that compounds similar to this compound could inhibit enzymes like LSD1 (lysine-specific demethylase 1), which are implicated in cancer progression . The inhibition of such pathways could lead to reduced tumor growth and improved therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
